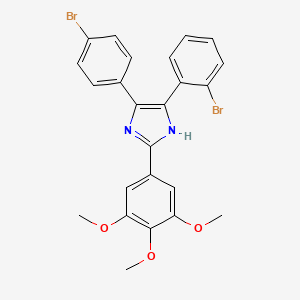
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of imidazole derivative that has been synthesized through different methods.
Wissenschaftliche Forschungsanwendungen
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Wirkmechanismus
The mechanism of action of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is not fully understood. However, it has been suggested that this compound may exert its pharmacological activities through the inhibition of specific enzymes and signaling pathways in cells.
Biochemical and physiological effects:
Studies have shown that 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to exhibit antimicrobial activity against various bacterial strains. Moreover, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole in lab experiments is its potential as a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole. One of the potential directions is to investigate its potential as a therapeutic agent for various diseases, including cancer and infections. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Synthesemethoden
There are various methods for synthesizing 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole. One of the most commonly used methods is the reaction of 2-bromoaniline, 4-bromoaniline, 3,4,5-trimethoxybenzaldehyde, and ammonium acetate in the presence of a catalyst. Another method involves the reaction of 2-bromoaniline, 4-bromoaniline, 3,4,5-trimethoxybenzaldehyde, and ammonium formate in the presence of a palladium catalyst.
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Br2N2O3/c1-29-19-12-15(13-20(30-2)23(19)31-3)24-27-21(14-8-10-16(25)11-9-14)22(28-24)17-6-4-5-7-18(17)26/h4-13H,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPIBZXQOORLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2)C3=CC=CC=C3Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)
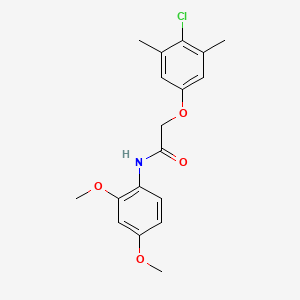
![4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5233666.png)
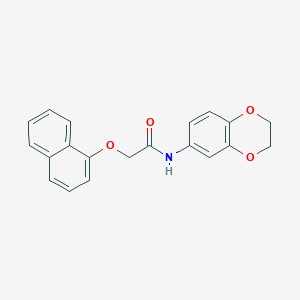
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B5233680.png)
![N-1-naphthyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5233689.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5233699.png)

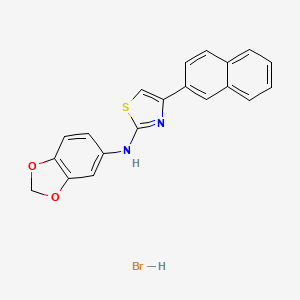
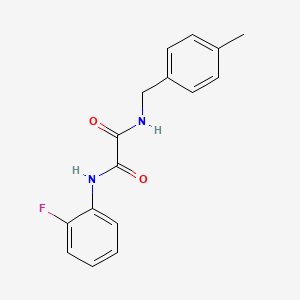

![1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5233711.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5233716.png)